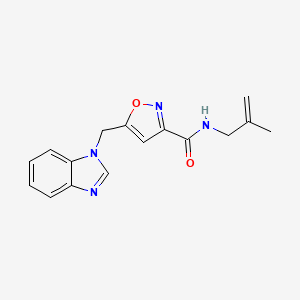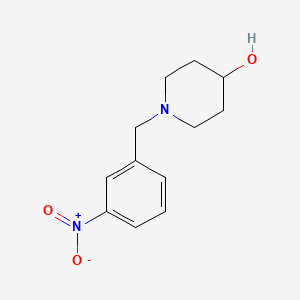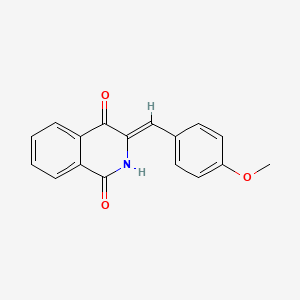![molecular formula C20H22N6O2 B5632115 N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as MTEB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives that exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
作用機序
The exact mechanism of action of MTEB is not fully understood, but it is believed to act through multiple pathways. MTEB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This inhibition leads to cell cycle arrest and subsequent apoptosis. MTEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTEB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MTEB has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic activity. Additionally, MTEB has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MTEB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MTEB has also been found to be non-toxic to normal human cells, making it a promising candidate for further development as a therapeutic agent. However, MTEB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTEB has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on MTEB. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Another direction is to optimize the synthesis method of MTEB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MTEB and its potential side effects. Overall, MTEB has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
The synthesis of MTEB involves a multistep process that starts with the reaction of 2-bromoethylmorpholine with 2-pyridinecarboxaldehyde to form an intermediate product. The intermediate is then reacted with 3-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product, MTEB. The synthesis method of MTEB has been optimized to yield high purity and high yield of the product.
科学的研究の応用
MTEB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. MTEB has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus, which are common fungal pathogens. Additionally, MTEB has shown promising results as an antimicrobial agent against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
特性
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(16-4-3-5-17(12-16)26-14-23-24-15-26)22-13-19(18-6-1-2-7-21-18)25-8-10-28-11-9-25/h1-7,12,14-15,19H,8-11,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOMFNJZPBBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)

![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5632046.png)

![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[2-(methylthio)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5632099.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)


